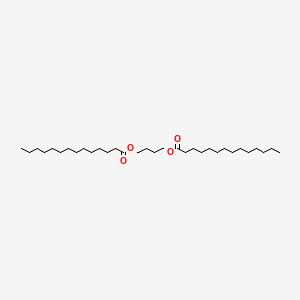

Tetradecanoic acid, 1,4-butanediyl ester

Description

Properties

CAS No. |

26719-58-4 |

|---|---|

Molecular Formula |

C32H62O4 |

Molecular Weight |

510.8 g/mol |

IUPAC Name |

4-tetradecanoyloxybutyl tetradecanoate |

InChI |

InChI=1S/C32H62O4/c1-3-5-7-9-11-13-15-17-19-21-23-27-31(33)35-29-25-26-30-36-32(34)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3 |

InChI Key |

HAVZZMORNRVMDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCCCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tetradecanoic Acid, 1,1 1,4 Butanediyl Ester

Chemical Esterification Protocols

Chemical methods remain a cornerstone for ester synthesis, offering versatility in catalysts, reaction conditions, and scalability.

Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid (tetradecanoic acid) with an alcohol (1,4-butanediol) in the presence of an acid catalyst. This reversible reaction typically requires the removal of water to drive the equilibrium towards the product.

Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used as homogeneous catalysts. nih.gov The reaction mechanism begins with the protonation of the carbonyl oxygen of the tetradecanoic acid by the catalyst, which increases its electrophilicity. nih.gov The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. For the synthesis of the target diester, the reaction proceeds in two consecutive steps, with the monoester formed as an intermediate. researchgate.net The process is typically conducted at elevated temperatures to increase the reaction rate.

Table 1: Typical Parameters for Acid-Catalyzed Direct Esterification

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | To protonate the carboxylic acid, making it more reactive. |

| Reactant Ratio | Excess of one reactant or removal of water | To shift the reaction equilibrium towards the product side. |

| Temperature | 70 - 120 °C | To increase the rate of reaction. researchgate.net |

| Reaction Time | Several hours | To allow the reaction to reach equilibrium or completion. |

| Byproduct Removal | Dean-Stark apparatus or vacuum | To continuously remove water and drive the reaction forward. |

To achieve higher yields and faster reaction rates under milder conditions, acylation strategies using activated derivatives of tetradecanoic acid are employed. The most common activated derivative is the acyl chloride, tetradecanoyl chloride (myristoyl chloride).

In this method, tetradecanoyl chloride is reacted with 1,4-butanediol (B3395766). This reaction is generally much faster and is often irreversible, proceeding to high yields without the need to remove a byproduct like water. The reaction produces hydrochloric acid (HCl) as a byproduct, which is typically neutralized by a stoichiometric amount of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to prevent unwanted side reactions. The use of highly reactive acyl chlorides allows the synthesis to be performed at or below room temperature.

In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes that minimize waste and avoid the use of hazardous solvents. unibo.itdigitallibrary.co.in Solvent-free, or "bulk," synthesis is one such approach where the reaction is carried out with only the reactants and a catalyst. nih.gov This method reduces waste, simplifies purification, and can lower energy consumption. nih.gov

For the synthesis of Tetradecanoic acid, 1,4-butanediyl ester, a solvent-free direct esterification can be performed by heating the neat mixture of tetradecanoic acid and 1,4-butanediol with a catalyst. researchgate.net Applying a vacuum is particularly effective in this setup, as it facilitates the removal of the water byproduct, driving the reaction to completion. Another green alternative involves replacing corrosive mineral acids with reusable solid acid catalysts or acidic ionic liquids, which can be easily separated from the reaction mixture and potentially recycled. nih.govnih.gov

Multi-step synthesis allows for the construction of target molecules from more fundamental or readily available starting materials. libretexts.org A plausible, albeit indirect, multi-step pathway to this compound can be designed starting from a precursor like 1,4-dichloro-2-butene. This route demonstrates the transformation of functional groups to build the required 1,4-butanediol backbone before the final esterification.

A representative sequence could be:

Hydrolysis: 1,4-dichloro-2-butene is first converted to 1,4-but-2-ene-1,4-diol through a nucleophilic substitution reaction with water or a hydroxide (B78521) source.

Hydrogenation: The carbon-carbon double bond in 1,4-but-2-ene-1,4-diol is then reduced to a single bond via catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst) to yield 1,4-butanediol.

Esterification: The resulting 1,4-butanediol is subsequently esterified with two equivalents of tetradecanoic acid using one of the methods described previously (e.g., acid catalysis) to form the final product.

Biocatalytic and Enzymatic Synthesis

Biocatalysis offers a powerful green alternative to traditional chemical synthesis, utilizing enzymes to catalyze reactions with high specificity under mild conditions. lidsen.com

Lipases are enzymes that naturally catalyze the hydrolysis of esters, but this reaction can be reversed in non-aqueous or low-water environments to synthesize esters. nih.govscirp.org This approach avoids the use of harsh chemicals and high temperatures, leading to higher purity products with fewer side reactions.

The enzymatic synthesis of this compound is typically performed using an immobilized lipase (B570770), with Lipase B from Candida antarctica (CALB), often sold under the trade name Novozym 435, being a widely used and effective catalyst. mdpi.comamazonaws.com The reaction involves incubating tetradecanoic acid and 1,4-butanediol with the immobilized enzyme, either in a suitable organic solvent or under solvent-free conditions. The kinetics of lipase-catalyzed reactions often follow a Ping-Pong Bi-Bi mechanism. nih.gov The mild reaction conditions preserve the integrity of the reactants and the enzyme, which can often be recovered and reused, adding to the sustainability of the process. brandeis.edu

Table 2: Research Findings on Lipase-Mediated Esterification

| Parameter | Condition/Observation | Significance |

|---|---|---|

| Enzyme | Immobilized Candida antarctica Lipase B (CALB) | High catalytic activity and stability for polyester (B1180765) synthesis. mdpi.comamazonaws.com |

| Reaction Medium | Solvent-free (bulk) or organic solvents (e.g., toluene) | Solvent-free conditions are preferred for green chemistry principles, avoiding toxic solvents. nih.govbrandeis.edu |

| Temperature | 50 - 80 °C | Mild conditions reduce energy consumption and prevent thermal degradation. scirp.org |

| Substrate Ratio | Varied molar ratios of acid to alcohol | Can be optimized to maximize conversion and yield. scirp.org |

| Water Activity | Low/controlled | Essential for shifting the equilibrium from hydrolysis to ester synthesis. nih.gov |

Occurrence, Isolation, and Biosynthetic Pathways in Non Clinical Natural Systems

Detection and Identification in Plant Extracts and Metabolomes

Tetradecanoic acid and its various esters are common components of plant lipids. atamanchemicals.com While the specific 1,4-butanediyl ester has not been prominently reported in plant metabolomic studies, the presence of the parent fatty acid and other esterified forms is well-documented.

Key Findings from Plant-Based Studies:

Wide Distribution: Tetradecanoic acid is found in a variety of plant sources, including nutmeg butter, palm kernel oil, and coconut oil. atamanchemicals.comwikipedia.org For instance, nutmeg butter is composed of approximately 75% trimyristin, the triglyceride of myristic acid. atamanchemicals.com

Moringa oleifera: Studies on the ethyl acetate (B1210297) fraction of Moringa oleifera leaves have identified the presence of tetradecanoic acid, highlighting its availability in this plant species. jddtonline.inforesearchgate.net

Volatile Compounds: In germinating seeds of Capsicum annuum L. (chili pepper), tetradecanoic acid has been identified as one of the volatile organic compounds. notulaebiologicae.ro The emission of such compounds is crucial during the initial days after imbibition, playing a role in the biochemical processes of germination. notulaebiologicae.ro

The following table summarizes the detection of tetradecanoic acid and its related esters in various plant species.

| Plant Species | Compound Detected | Method of Detection | Reference |

| Myristica fragrans (Nutmeg) | Trimyristin (triglyceride of tetradecanoic acid) | Isolation and chemical analysis | atamanchemicals.com |

| Moringa oleifera | Tetradecanoic acid | Not specified | jddtonline.inforesearchgate.net |

| Capsicum annuum L. (Chili Pepper) | Tetradecanoic Acid | Gas Chromatography-Mass Spectrometry (GC-MS) | notulaebiologicae.ro |

Microbial Production and Biotransformations

Microorganisms are known to produce a diverse array of secondary metabolites, including various fatty acid esters. While the direct microbial production of Tetradecanoic acid, 1,4-butanediyl ester is not explicitly documented, research on engineered microbes demonstrates the potential for synthesizing novel esters.

Engineered Escherichia coli has been successfully used as a whole-cell biocatalyst for the production of a variety of esters. escholarship.org This is achieved by leveraging the alcohol O-acyltransferase (ATF) class of enzymes, which utilize acyl-CoA units for ester formation. escholarship.org This technology has been applied to produce acetate esters and has been suggested as a viable method for creating long-chain alkyl acetate esters (C14–C18). escholarship.org

Furthermore, studies on the symbiont bacteria of mangrove species have identified the presence of tetradecanoic acid methyl ester. gjesm.net This indicates that bacteria in natural environments possess the metabolic machinery to synthesize esters of tetradecanoic acid.

Mechanistic Investigations of Natural Ester Formation Pathways

The formation of esters in biological systems is an enzymatic process. The key mechanism involves the transfer of an acyl group from an activated carrier, typically coenzyme A (CoA), to an alcohol.

Key Enzymatic Steps:

Activation of Fatty Acid: Tetradecanoic acid is first activated to its thioester derivative, tetradecanoyl-CoA (myristoyl-CoA). This reaction is catalyzed by acyl-CoA synthetases.

Esterification: An alcohol O-acyltransferase (ATF) then catalyzes the transfer of the tetradecanoyl group from myristoyl-CoA to an alcohol molecule. escholarship.org The release of free CoA provides the thermodynamic driving force for the reaction. escholarship.org

While this general pathway explains the formation of monoesters, the biosynthesis of a diester like this compound would likely involve a diol, in this case, 1,4-butanediol (B3395766). The reaction would proceed in a two-step manner, with two molecules of myristoyl-CoA reacting sequentially with the two hydroxyl groups of 1,4-butanediol, likely catalyzed by one or more acyltransferases. The specifics of such a pathway for this particular diester in natural systems have yet to be elucidated.

Metabolic and Environmental Degradation Pathways

Enzymatic Hydrolysis Mechanisms

The initial and rate-limiting step in the degradation of Tetradecanoic acid, 1,4-butanediyl ester is the hydrolysis of its two ester bonds. This reaction breaks the compound down into its foundational components: two molecules of tetradecanoic acid (a long-chain fatty acid) and one molecule of 1,4-butanediol (B3395766). This process is primarily mediated by a class of enzymes known as hydrolases, specifically esterases and lipases.

Esterase and Lipase-Mediated Cleavage of Ester Bonds

Esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) are hydrolase enzymes that catalyze the cleavage of ester bonds. While both are capable of this function, lipases generally exhibit higher activity at the interface of oil and water, making them particularly effective at hydrolyzing water-insoluble esters like the long-chain fatty acid esters found in fats and oils. uspu.rupsu.edu The catalytic mechanism for both enzyme types typically involves a catalytic triad (B1167595) in their active site, most commonly composed of serine, histidine, and aspartate or glutamate (B1630785) residues.

The hydrolysis process proceeds via nucleophilic attack by the serine residue on the carbonyl carbon of the ester bond. This forms a tetrahedral intermediate, which is stabilized by the enzyme's active site. The subsequent collapse of this intermediate releases the 1,4-butanediol moiety and forms an acyl-enzyme intermediate, where the tetradecanoic acid is covalently bonded to the serine residue. Finally, a water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the tetradecanoic acid and regenerating the free enzyme, ready for another catalytic cycle. Given that this compound is a diester, this process occurs twice to achieve complete hydrolysis.

Kinetic Studies of Enzymatic Degradation Rates and Mechanisms

The rate of enzymatic hydrolysis of esters can be described using kinetic models, most commonly the Michaelis-Menten model. This model relates the initial reaction rate (v₀) to the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). chemicalpapers.com Vmax represents the maximum rate achieved by the system at saturating substrate concentrations, while Km is the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate.

While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively documented in publicly available literature, a hypothetical kinetic profile can be constructed based on known values for similar long-chain fatty acid esters. The following interactive table illustrates potential kinetic parameters for a lipase (B570770) acting on this substrate.

Interactive Data Table: Illustrative Kinetic Parameters for Lipase-Mediated Hydrolysis (Note: These values are hypothetical and for illustrative purposes only.)

| Kinetic Parameter | Value | Unit | Description |

| Vmax (Maximum Rate) | 50 | µmol/min/mg | The maximum rate of product formation when the enzyme is saturated with the substrate. |

| Km (Michaelis Constant) | 5 | mM | Substrate concentration at which the reaction velocity is half of Vmax. A lower Km indicates higher enzyme-substrate affinity. |

| Ki (Inhibition Constant) | 100 | mM | Dissociation constant for the enzyme-inhibitor complex. A lower Ki indicates stronger inhibition by the product (e.g., tetradecanoic acid). |

| Optimal Temperature | 45 | °C | The temperature at which the enzyme exhibits maximum activity. |

| Optimal pH | 7.5 | - | The pH at which the enzyme exhibits maximum activity. |

Microbial Degradation Processes

Following enzymatic hydrolysis, the resulting products—1,4-butanediol and tetradecanoic acid—become available for microbial degradation. Various microorganisms in soil and aquatic environments can utilize these compounds as carbon and energy sources, leading to their complete breakdown.

Catabolism of the 1,4-Butanediol Moiety by Microorganisms

The microbial catabolism of 1,4-butanediol has been studied, notably in bacteria such as Pseudomonas putida. This bacterium can utilize 1,4-butanediol as its sole carbon source. The degradation pathway begins with the oxidation of 1,4-butanediol to 4-hydroxybutyrate, a reaction catalyzed by dehydrogenase enzymes. The 4-hydroxybutyrate intermediate can then be channeled into central metabolism through several routes:

Oxidation to Succinate: 4-hydroxybutyrate is further oxidized to succinate, which is an intermediate of the citric acid cycle (TCA cycle).

CoA Activation: 4-hydroxybutyrate is activated to 4-hydroxybutyryl-CoA, which is then oxidized to succinyl-CoA, another TCA cycle intermediate.

Beta-Oxidation: The molecule can undergo a form of beta-oxidation to yield glycolyl-CoA and acetyl-CoA.

The acetyl-CoA and TCA cycle intermediates generated from these pathways are then used for energy production and biomass synthesis.

Fatty Acid Chain Beta-Oxidation and Subsequent Pathways

Tetradecanoic acid, a 14-carbon saturated fatty acid, is degraded by most microorganisms through the beta-oxidation pathway. microbenotes.com This process occurs within the mitochondria in eukaryotes and the cytosol in prokaryotes. microbenotes.comadpcollege.ac.in Before entering the beta-oxidation cycle, the fatty acid must first be activated by attaching it to coenzyme A (CoA), forming tetradecanoyl-CoA. This activation step requires the energy equivalent of two ATP molecules. adpcollege.ac.in

The beta-oxidation spiral consists of a repeating sequence of four enzymatic reactions: abcam.comlibretexts.org

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons, producing FADH₂.

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the β-carbon.

Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, producing NADH.

Thiolysis: A thiolase enzyme cleaves the molecule, releasing a two-carbon acetyl-CoA unit and a shortened acyl-CoA chain (in this case, dodecanoyl-CoA), which re-enters the cycle.

This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules. For tetradecanoic acid (C14), this process requires six cycles.

Interactive Data Table: Products of Beta-Oxidation of Tetradecanoic Acid (C14)

| Cycle Number | Starting Acyl-CoA | Products per Cycle | Ending Acyl-CoA |

| 1 | Tetradecanoyl-CoA (C14) | 1 FADH₂, 1 NADH, 1 Acetyl-CoA | Dodecanoyl-CoA (C12) |

| 2 | Dodecanoyl-CoA (C12) | 1 FADH₂, 1 NADH, 1 Acetyl-CoA | Decanoyl-CoA (C10) |

| 3 | Decanoyl-CoA (C10) | 1 FADH₂, 1 NADH, 1 Acetyl-CoA | Octanoyl-CoA (C8) |

| 4 | Octanoyl-CoA (C8) | 1 FADH₂, 1 NADH, 1 Acetyl-CoA | Hexanoyl-CoA (C6) |

| 5 | Hexanoyl-CoA (C6) | 1 FADH₂, 1 NADH, 1 Acetyl-CoA | Butyryl-CoA (C4) |

| 6 | Butyryl-CoA (C4) | 1 FADH₂, 1 NADH, 2 Acetyl-CoA | - |

| Total | 6 FADH₂, 6 NADH, 7 Acetyl-CoA |

The resulting acetyl-CoA molecules enter the TCA cycle for complete oxidation to CO₂, while the FADH₂ and NADH are used in the electron transport chain to generate ATP. abcam.comaocs.org

Bioassimilation and Mineralization Processes

The ultimate fate of the carbon from this compound is either incorporation into microbial biomass (bioassimilation) or complete conversion to inorganic forms like carbon dioxide (mineralization). taylorfrancis.com

Bioassimilation: The breakdown products, particularly acetyl-CoA and TCA cycle intermediates, are central metabolic precursors. Microorganisms can divert these molecules from catabolic pathways to anabolic pathways to synthesize essential cellular components such as amino acids, lipids, and nucleic acids. This process incorporates the carbon from the original compound into new cellular material.

Mineralization: When the microbial community uses the organic compounds primarily as an energy source, the carbon is completely oxidized to CO₂ through cellular respiration. taylorfrancis.com This process returns the carbon to the environment in its most oxidized, inorganic state, completing the biogeochemical cycle. The extent of mineralization versus assimilation depends on various factors, including the nutrient status of the environment and the physiological state of the microbial population. nih.gov The degradation of esters by bacteria is a key part of this environmental cleanup process. nih.gov

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of fatty acid esters, enabling their separation from complex mixtures prior to identification and quantification. Both gas and liquid chromatography, coupled with mass spectrometry, serve as powerful tools in this regard.

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds like fatty acid esters. acs.org Its high chromatographic resolution and the generation of reproducible mass spectra make it ideal for both qualitative and quantitative analysis. acs.orgnih.gov

Identification Protocols: The identification of Tetradecanoic acid, 1,4-butanediyl ester via GC-MS is a two-fold process involving retention time and mass spectral matching. The compound is introduced into the GC, where it travels through a capillary column. The time it takes to elute from the column, known as the retention time, is a characteristic feature that can be compared against a known standard.

Following separation, the molecule enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy process causes the molecule to fragment in a predictable manner. nih.gov The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. This spectrum can be compared to spectral libraries (e.g., NIST) for identification. nist.gov Key fragmentation patterns for esters include α-cleavage and McLafferty rearrangements. miamioh.edu For this specific diester, characteristic fragments would include ions corresponding to the tetradecanoyl group and the butanediol (B1596017) linker.

Quantification Protocols: For quantitative analysis, an internal standard, a compound with similar chemical properties but not present in the sample (e.g., Heptadecanoic acid), is added in a known concentration. csic.es A calibration curve is generated by analyzing a series of standards of known concentrations of this compound. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration. This curve is then used to determine the concentration of the compound in unknown samples. The MS detector can be operated in selected-ion monitoring (SIM) mode, where only specific, characteristic ions are monitored, to enhance sensitivity and selectivity. csic.es

| Parameter | Typical Conditions |

|---|---|

| Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injection Mode | Splitless |

| Injector Temperature | 250-280°C |

| Oven Program | Initial temp 110°C, ramp at 10°C/min to 280-300°C, hold for 5-10 min csic.esjapsonline.com |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV csic.esjapsonline.com |

| MS Scan Mode | Full Scan (e.g., m/z 40-550) for identification; Selected Ion Monitoring (SIM) for quantification |

| Transfer Line Temp | 280-290°C csic.es |

While GC-MS is highly effective, liquid chromatography-mass spectrometry (LC-MS) offers advantages for analyzing less volatile or thermally labile compounds and can provide complementary structural information. nih.gov It is particularly useful for the analysis of long-chain fatty acids and their derivatives. nih.govchromatographyonline.com

LC Adaptations: For a diester like this compound, a reversed-phase LC method is typically employed. A C8 or C18 column separates compounds based on their hydrophobicity. nih.gov A gradient elution using a mixture of solvents, such as methanol (B129727) and water, is used to effectively separate the analyte from the matrix. acs.orgnih.gov

MS for Structural Confirmation: Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to ionize the molecule without causing extensive fragmentation. cas.cn This allows for the clear detection of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺).

For structural confirmation, tandem mass spectrometry (MS/MS or LC-MS/MS) is invaluable. The molecular ion of interest is selected and subjected to collision-induced dissociation (CID), generating a series of fragment ions. nih.govcas.cn The fragmentation pattern provides detailed structural information, confirming the identity of the fatty acid chains and the nature of the ester linkages. This technique is crucial for distinguishing between isomers and confirming the complete structure of the molecule. springernature.comnih.gov

| Parameter | Typical Conditions |

|---|---|

| LC Column | C8 or C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase | Gradient of Water and Methanol or Acetonitrile (B52724) acs.orgnih.gov |

| Ionization Source | Electrospray Ionization (ESI) in positive or negative ion mode |

| Mass Analyzer | Tandem Quadrupole (MS/MS), Time-of-Flight (TOF), or Orbitrap cas.cn |

| MS/MS Mode | Collision-Induced Dissociation (CID) of the selected precursor ion |

Spectroscopic Characterization Methodologies

Spectroscopic techniques are essential for the unambiguous structural elucidation of chemical compounds. Infrared spectroscopy, nuclear magnetic resonance, and advanced mass spectrometry each provide unique and complementary information about the molecular structure of this compound.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of an ester is characterized by several strong, distinct absorption bands. spectroscopyonline.com For this compound, the most prominent feature would be the C=O (carbonyl) stretching vibration, which is typically very strong and appears in the region of 1735-1750 cm⁻¹. spectroscopyonline.com

Another key feature is the C-O stretching vibrations of the ester group, which appear as two distinct bands in the 1000-1300 cm⁻¹ region. spectroscopyonline.com Additionally, the presence of the long aliphatic chains (C₁₄H₂₉) is confirmed by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. researchgate.net

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 2925-2855 | C-H (Alkyl) | Stretching |

| 1750-1735 | C=O (Ester) | Stretching |

| 1470-1450 | C-H (CH₂) | Bending (Scissoring) |

| 1250-1000 | C-O (Ester) | Stretching |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. nih.gov Through a combination of ¹H NMR, ¹³C NMR, and two-dimensional techniques, the complete carbon-hydrogen framework can be established.

¹H NMR: The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms. For this compound, distinct signals are expected:

A triplet around 0.88 ppm for the terminal methyl (CH₃) protons of the two fatty acid chains.

A large multiplet between 1.2-1.4 ppm for the bulk of the methylene (B1212753) ((CH₂)₁₀) protons in the fatty acid chains. magritek.com

A triplet around 2.3 ppm for the α-methylene protons (CH₂-COO) adjacent to the carbonyl groups. magritek.com

Signals corresponding to the two chemically distinct types of methylene protons in the 1,4-butanediol (B3395766) linker (O-CH₂-CH₂-), likely appearing as multiplets between 1.7 ppm and 4.1 ppm. youtube.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include:

A peak around 174 ppm for the ester carbonyl carbons (C=O). youtube.com

Signals for the carbons of the 1,4-butanediol linker (O-CH₂ and O-CH₂-CH₂) in the 25-65 ppm range.

A signal around 34 ppm for the α-methylene carbons.

A series of signals between 22-32 ppm for the methylene carbons of the fatty acid chains. magritek.com

A signal around 14 ppm for the terminal methyl carbons. magritek.com

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the connectivity between protons and carbons, providing unambiguous structural elucidation. magritek.com

| Spectrum | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | Terminal CH₃ | ~0.88 (triplet) |

| -(CH₂)n- | ~1.2-1.6 (multiplet) | |

| α-CH₂-COO | ~2.3 (triplet) | |

| -O-CH₂-CH₂- | ~1.7 and ~4.1 (multiplets) | |

| ¹³C NMR | C=O | ~174 |

| -O-CH₂- | ~64 | |

| Alkyl Chain Carbons | ~14-34 | |

| -O-CH₂-CH₂- | ~25 |

Advanced mass spectrometry techniques, particularly high-resolution mass spectrometry (HRMS), provide highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. nih.gov For this compound (C₃₂H₆₂O₄), HRMS can confirm its molecular weight of 510.4648 Da. uni.lu

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways in detail. nih.gov The protonated molecule [M+H]⁺ (m/z 511.47) or other adducts like [M+Na]⁺ (m/z 533.45) can be isolated and fragmented. uni.lu The resulting product ions reveal key structural features. Expected fragmentation pathways for this diester would include:

Neutral loss of a tetradecanoic acid molecule (C₁₄H₂₈O₂), a mass of 228.2089 Da.

Cleavage at the ester linkages, resulting in ions corresponding to the protonated tetradecanoic acid (m/z 229.21) and fragments representing the butanediol monoester.

Sequential losses from the alkyl chains.

Analyzing these fragmentation patterns allows for the confirmation of the two tetradecanoic acid units and the 1,4-butanediyl linking moiety, providing definitive structural evidence. nih.govnih.gov

| Adduct Ion | Predicted m/z | Key Fragment Ion | Description |

|---|---|---|---|

| [M+H]⁺ | 511.47208 uni.lu | 229.2162 | Protonated Tetradecanoic Acid |

| [M+Na]⁺ | 533.45402 uni.lu | [M+H - C₁₄H₂₈O₂]⁺ | Loss of one Tetradecanoic acid unit |

| [M-H]⁻ | 509.45752 uni.lu | 227.2016 | Deprotonated Tetradecanoic Acid |

Development of Advanced Hyphenated Techniques for Trace Analysis

The detection and quantification of specific diesters like this compound at trace levels in complex matrices present significant analytical challenges. The inherent low volatility and potential for thermal degradation of such long-chain esters necessitate the use of highly sensitive and selective analytical methodologies. In recent years, the development of advanced hyphenated techniques, which couple a separation technique with a detection technique, has become indispensable for the trace analysis of these compounds. These methods offer enhanced resolution, improved signal-to-noise ratios, and structural elucidation capabilities, which are crucial for unambiguous identification and accurate quantification.

The primary hyphenated techniques employed for the analysis of long-chain fatty acid esters are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these techniques often depends on the specific properties of the analyte and the complexity of the sample matrix. For a diester such as this compound, both approaches offer distinct advantages.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For long-chain esters, derivatization to more volatile forms, such as fatty acid methyl esters (FAMEs), is a common practice. However, for the intact analysis of a diester like this compound, high-temperature GC is required. The coupling of GC with a tandem mass spectrometer (MS/MS) significantly enhances selectivity and sensitivity, which is critical for trace analysis.

In GC-MS/MS, the separation of the analyte from the sample matrix is achieved on a capillary column. The eluting compound is then ionized, typically through electron ionization (EI). The resulting precursor ion is selected in the first quadrupole, fragmented through collision-induced dissociation (CID), and the characteristic product ions are monitored in the second quadrupole. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), drastically reduces matrix interference and allows for very low detection limits.

Due to a lack of specific published methods for this compound, the following table presents plausible GC-MS/MS parameters that could be developed for its trace analysis, based on methodologies for similar long-chain esters.

| Parameter | Exemplary Condition |

|---|---|

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injection Mode | Splitless |

| Inlet Temperature | 300 °C |

| Oven Program | Initial 150 °C, ramp to 320 °C at 15 °C/min, hold for 10 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS/MS Transitions (Hypothetical) | Precursor Ion (e.g., [M]+) → Product Ion 1, Product Ion 2 |

| Limit of Detection (LOD) | Low ng/mL to pg/mL range |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative to GC-MS for the analysis of less volatile and thermally labile compounds, including long-chain diesters. This technique avoids the need for high temperatures during separation, thus minimizing the risk of analyte degradation. Reversed-phase liquid chromatography is commonly used to separate the diester from other sample components based on its hydrophobicity.

The separated analyte is then introduced into the mass spectrometer via an atmospheric pressure ionization (API) source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is generally preferred for its soft ionization, which typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation. Similar to GC-MS/MS, tandem mass spectrometry with MRM is employed for selective and sensitive detection.

The following table outlines typical LC-MS/MS parameters that could be optimized for the trace analysis of this compound, based on established methods for analogous wax esters and long-chain diesters.

| Parameter | Exemplary Condition |

|---|---|

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions (Hypothetical) | [M+H]+ → Product Ion 1 (e.g., corresponding to the loss of a fatty acid), Product Ion 2 |

| Limit of Detection (LOD) | Low ng/mL to pg/mL range |

Sample Preparation for Trace Analysis

The success of any trace analysis heavily relies on effective sample preparation to isolate the analyte of interest from the complex sample matrix and to concentrate it to a level amenable to detection. For a lipophilic compound like this compound, common sample preparation techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

SPE is particularly advantageous as it offers high recovery, good reproducibility, and the ability to handle a wide range of sample volumes. A nonpolar sorbent, such as C18 or a polymeric reversed-phase material, would be suitable for retaining the diester while allowing more polar interfering compounds to be washed away. The selection of appropriate washing and elution solvents is critical to achieve a clean extract with high recovery of the target analyte.

The following table provides representative data on the recovery of long-chain esters using solid-phase extraction, which would be applicable to the development of a method for this compound.

| SPE Sorbent | Elution Solvent | Average Recovery (%) for Analogous Long-Chain Esters |

|---|---|---|

| C18 | Hexane:Ethyl Acetate (B1210297) (90:10, v/v) | 92 ± 5 |

| Polymeric Reversed-Phase | Dichloromethane | 95 ± 4 |

| Silica Gel | Hexane:Acetone (95:5, v/v) | 88 ± 6 |

Note: The data presented in the tables are representative examples for analogous long-chain esters and serve as a guideline for method development for this compound, due to the absence of specific published data for this compound.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its stability, reactivity, and spectroscopic characteristics. These methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to solve the Schrödinger equation for a given molecular structure, providing information on electron distribution, molecular orbitals, and bond energies. nih.govyoutube.com

For a molecule like Tetradecanoic acid, 1,4-butanediyl ester, quantum chemical calculations could elucidate the partial charges on each atom, identifying the electrophilic and nucleophilic sites. The carbonyl carbons of the ester groups are expected to be electrophilic, while the carbonyl oxygens and the oxygens of the ester linkages would be nucleophilic. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. In a study on various ester collectors, the energies of these frontier orbitals were correlated with the collecting abilities of the molecules. mdpi.com Similar calculations for this compound would predict its reactivity towards various reagents.

Furthermore, quantum chemical methods can be employed to calculate thermodynamic parameters. For instance, the structural parameters of fatty acid monolayers have been modeled using semi-empirical quantum-chemical methods, yielding information on their enthalpy, entropy, and Gibbs free energy of clusterization. nih.gov Such calculations could be applied to understand the intermolecular interactions of this compound.

Table 1: Illustrative Data from Quantum Chemical Calculations on Analogous Esters

| Parameter | Typical Calculated Value/Observation for Long-Chain Esters | Significance for this compound |

| HOMO-LUMO Gap | Varies depending on the specific ester, but generally in the range of 5-8 eV. | A smaller gap suggests higher reactivity. |

| Partial Charge on Carbonyl Carbon | Positive, indicating an electrophilic center. | Predicts susceptibility to nucleophilic attack. |

| Bond Order of C=O | Approximately 2, indicating a strong double bond. | Relates to vibrational frequencies in IR spectroscopy. |

| Dipole Moment | Non-zero, due to the polar ester groups. | Influences intermolecular interactions and solubility. |

Note: This table is illustrative and based on general findings for long-chain esters, not specific calculations for this compound.

Molecular Dynamics Simulations of Conformational Behavior and Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into its conformational flexibility and intermolecular interactions. nist.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing how the molecule folds, moves, and interacts with its environment.

For a long-chain molecule like this compound, with its two long alkyl chains and a flexible butanediol (B1596017) linker, a vast number of conformations are possible. MD simulations could explore this conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. nih.gov This is crucial for understanding its physical properties, such as its melting point and viscosity. Studies on fatty acid methyl esters have used MD simulations to investigate their liquid-phase packing morphologies, which influence the physicochemical characteristics of fuels like biodiesel. researchgate.net

MD simulations are also invaluable for studying how molecules interact with each other and with solvents. For example, simulations of fatty acids and their esters in aqueous environments can reveal how they aggregate and form micelles or layers. acs.org In the context of this compound, MD simulations could predict its behavior in different solvents, its interaction with surfaces, and its potential to act as a lubricant or plasticizer. Coarse-grained MD simulations have been used to study the complex interactions within the stratum corneum, which includes ceramides, cholesterol, and fatty acids. nih.gov

Table 2: Potential Insights from Molecular Dynamics Simulations of this compound

| Property to be Investigated | Simulation Approach | Expected Outcome |

| Conformational Flexibility | All-atom MD in vacuum or implicit solvent. | Identification of low-energy conformers and dihedral angle distributions. |

| Solvation Behavior | All-atom MD in an explicit solvent (e.g., water, hexane). | Calculation of the radial distribution function to understand solvent organization. |

| Aggregation Properties | MD simulations of multiple molecules at various concentrations. | Observation of self-assembly into micelles or other aggregates. |

| Interaction with Surfaces | MD simulations with a surface model (e.g., graphene, metal oxide). | Determination of adsorption energies and orientation on the surface. |

Note: This table outlines potential studies and is not based on existing data for this compound.

Reaction Mechanism Predictions for Synthesis and Degradation Pathways

Theoretical modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis and degradation of molecules. By calculating the energies of reactants, products, transition states, and intermediates, a detailed reaction pathway can be mapped out.

The synthesis of this compound would typically involve the esterification of tetradecanoic acid with 1,4-butanediol (B3395766). Computational studies on the esterification of other carboxylic acids, such as succinic acid with ethylene (B1197577) glycol rsc.orgrsc.org and palmitic acid with methanol (B129727) researchgate.net, have been performed. These studies often use DFT to investigate different possible mechanisms, such as concerted versus stepwise pathways, and the role of catalysts. For the uncatalyzed esterification, a self-catalysis mechanism where a second molecule of the carboxylic acid acts as a proton shuttle is often considered. The calculated activation energy barriers can help in determining the most likely reaction pathway and predicting reaction rates at different temperatures.

The degradation of this compound would primarily occur through hydrolysis of the ester bonds, the reverse of esterification. The mechanism of ester hydrolysis can also be studied computationally. For example, the hydrolysis of ester bonds is a key step in the degradation of certain polymers and has been investigated through modeling. researchgate.net The catalytic mechanism of enzymes that degrade esters, such as lactone hydrolases, has also been elucidated using computational methods, revealing the roles of specific amino acid residues in the active site. mdpi.com Such studies on this compound could predict its stability in different environments (e.g., acidic, basic, or in the presence of enzymes) and identify the conditions that favor its degradation.

Table 3: Predicted Energetics for Esterification of a Generic Long-Chain Fatty Acid

| Reaction Step | Mechanism | Typical Activation Energy (kJ/mol) |

| Protonation of Carbonyl Oxygen | Acid-catalyzed | ~40-60 |

| Nucleophilic Attack by Alcohol | Acid-catalyzed | ~60-80 |

| Proton Transfer | Acid-catalyzed | ~20-40 |

| Water Elimination | Acid-catalyzed | ~50-70 |

Note: This table provides illustrative activation energies for the steps in a typical acid-catalyzed esterification reaction and is not based on specific calculations for this compound.

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) for Chemical Processes

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. slideshare.netuwec.edu These models are built on the principle that the structure of a molecule determines its properties and activities.

While no specific QSAR or QSPR models for this compound have been reported, such models have been developed for other esters and fatty acids. For example, QSAR models have been created to predict the aquatic toxicity of aliphatic esters. nih.govresearchgate.net These models typically use molecular descriptors that quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. Genetic algorithms are often employed to select the most relevant descriptors for building a predictive model.

Similarly, QSPR models have been developed to predict the physicochemical properties of esters and fatty acids, such as their melting points researchgate.net and chromatographic retention times. A QSPR study on a large dataset of esters successfully predicted properties like water solubility, vapor pressure, and boiling point using theoretical molecular descriptors. researchgate.net

For this compound, a QSPR model could be developed to predict its properties based on descriptors calculated from its structure. This would require a dataset of related diesters with experimentally determined properties. Such a model could then be used to estimate the properties of other similar, yet unsynthesized, diesters.

Table 4: Common Molecular Descriptors Used in QSAR/QSPR Studies of Esters

| Descriptor Class | Example Descriptors | Property Predicted |

| Topological | Wiener index, Kier & Hall connectivity indices | Boiling point, viscosity |

| Geometrical | Molecular surface area, molecular volume | Solubility, partition coefficient |

| Electronic | Dipole moment, HOMO/LUMO energies | Reactivity, toxicity |

| Constitutional | Molecular weight, number of specific atoms/bonds | Melting point, density |

Note: This table lists common descriptors and their applications in QSAR/QSPR modeling for esters in general.

Role As a Chemical Building Block and Precursor in Advanced Materials Research

Integration into Biodegradable Polymer Architectures (Focus on its role as a monomer)

While not as commonly utilized as standard monomers like lactic acid or caprolactone, Tetradecanoic acid, 1,4-butanediyl ester can theoretically serve as a monomer in the synthesis of specialized biodegradable polyesters. cmu.edunih.gov Aliphatic polyesters are a leading class of biodegradable polymers due to their ester linkages, which can be broken down through hydrolysis or enzymatic action. mdpi.com The integration of a long-chain diester like 1,4-butanediyl dimyristate into a polymer backbone is typically achieved through polycondensation reactions, specifically transesterification.

In such a process, the ester would react with a diol or a dicarboxylic acid under heat and vacuum, often with a catalyst, to build a long polymer chain. mdpi.com By acting as a building block, it can significantly modify the properties of the resulting copolyester. The two long, flexible, and hydrophobic tetradecanoate (B1227901) chains would be incorporated into the polymer structure. This integration is expected to lower the glass transition temperature (Tg) of the polymer, making it more flexible and less brittle. The increased hydrophobicity from the fatty acid segments can also control the rate of water uptake, thereby modulating the polymer's hydrolytic degradation profile. mdpi.com This makes it a potentially valuable comonomer for tailoring the mechanical properties and biodegradation rates of materials for specific applications, such as flexible packaging films or soft tissue engineering scaffolds. nih.gov

| Property | Anticipated Effect | Rationale |

|---|---|---|

| Flexibility | Increase | The long, non-polar C14 alkyl chains introduce significant segmental mobility, disrupting crystalline packing and lowering the material's modulus. |

| Hydrophobicity | Increase | The fatty acid chains are inherently water-repellent, which reduces the polymer's affinity for water. |

| Glass Transition Temperature (Tg) | Decrease | The flexible aliphatic chains increase the free volume within the polymer structure, allowing for chain movement at lower temperatures. |

| Biodegradation Rate | Modification (Potentially Slower Hydrolysis) | Increased hydrophobicity can slow the rate of water penetration into the polymer matrix, which is often the first step in hydrolytic degradation. However, the ester bonds remain susceptible to enzymatic attack. mdpi.com |

| Melt Processing | Improved | The long alkyl chains can act as internal lubricants, potentially lowering the melt viscosity and improving processability. |

Precursor in Fine Chemical Synthesis and Derivatization

This compound serves as a valuable precursor in fine chemical synthesis primarily through its cleavage into its two constituent components: tetradecanoic acid and 1,4-butanediol (B3395766). This is typically achieved via hydrolysis. These two products are themselves important platform chemicals with diverse applications.

Tetradecanoic Acid (Myristic Acid): Once liberated, tetradecanoic acid can be used as a raw material for producing a wide range of chemicals. atamanchemicals.com It is a key ingredient in the manufacturing of surfactants, emulsifiers, and esters like isopropyl myristate, which is widely used in the cosmetics industry for its excellent skin absorption properties. atamanchemicals.com The acid can also be reduced to produce myristyl alcohol and myristyl aldehyde, which are used in the synthesis of fragrances and other specialty chemicals. atamanchemicals.com

1,4-Butanediol (BDO): This diol is a large-volume industrial chemical used as a building block for numerous polymers. nih.gov It is a crucial monomer for the synthesis of polybutylene terephthalate (B1205515) (PBT), a high-performance engineering thermoplastic. BDO is also a key component in the production of polyurethanes and spandex (elastane) fibers. Furthermore, it can be dehydrated to produce tetrahydrofuran (B95107) (THF), an important industrial solvent and a precursor to polytetramethylene ether glycol (PTMEG). ugent.be

The derivatization of the parent ester can also proceed via other reactions. Transesterification with a different alcohol can yield other tetradecanoate esters, while reduction of the ester groups would yield myristyl alcohol and 1,4-butanediol.

| Precursor (from Hydrolysis) | Resulting Derivative | Primary Application Area |

|---|---|---|

| Tetradecanoic Acid | Isopropyl Myristate | Cosmetics, Topical Pharmaceuticals atamanchemicals.com |

| Soaps (e.g., Sodium Myristate) | Surfactants, Cleansing Agents | |

| Myristyl Alcohol | Emollients, Fragrance Synthesis atamanchemicals.com | |

| 1,4-Butanediol | Polybutylene Terephthalate (PBT) | Engineering Plastics, Automotive Components nih.gov |

| Tetrahydrofuran (THF) | Industrial Solvent, Polymer Precursor ugent.be | |

| Polyurethanes | Foams, Coatings, Adhesives nih.gov |

Contributions to Green Solvents and Sustainable Chemical Processes

The potential contributions of this compound to sustainable chemistry are twofold: its role in creating bio-based products and its potential as a green solvent.

A key aspect of a sustainable chemical process is the use of renewable feedstocks. Tetradecanoic acid is a saturated fatty acid that can be readily obtained from natural fats and oils, such as coconut oil and palm kernel oil. atamanchemicals.com Concurrently, there is significant progress in producing 1,4-butanediol through the fermentation of biomass-derived sugars, offering a bio-based alternative to the traditional petrochemical route. nih.gov By combining these two precursors, this compound can be produced as a fully bio-based chemical. Its use in synthesizing biodegradable polymers further enhances its green credentials by contributing to a circular economy and reducing reliance on non-degradable plastics derived from fossil fuels. nih.govmdpi.com

In addition, long-chain fatty acid esters are being explored as green solvents. nih.gov These solvents are characterized by low toxicity, low volatility (high boiling point), and ready biodegradability. atamanchemicals.commdpi.com this compound fits this profile. Its high molecular weight suggests a very low vapor pressure, which would minimize volatile organic compound (VOC) emissions. Its ester linkages and long alkyl chains make it susceptible to biodegradation. atamanchemicals.com While not widely used as a solvent, its properties make it a candidate for applications where a high-performance, environmentally benign solvent is required, such as in certain formulations, extractions, or as a reaction medium.

| Characteristic | Description | Contribution to Green Chemistry |

|---|---|---|

| Renewable Feedstock | Can be synthesized from plant-derived tetradecanoic acid and bio-fermentation-derived 1,4-butanediol. atamanchemicals.comnih.gov | Reduces dependence on fossil fuels and promotes a bio-based economy. |

| Biodegradability | The ester bonds are susceptible to hydrolysis and enzymatic degradation. mdpi.comatamanchemicals.com | Minimizes environmental persistence and pollution associated with product end-of-life. |

| Low Volatility | Expected to have a high boiling point and low vapor pressure due to its high molecular weight. | Reduces air pollution by minimizing the emission of Volatile Organic Compounds (VOCs). |

| Enabling Biodegradable Materials | Can be used as a monomer to produce biodegradable polyesters. nih.gov | Provides a pathway to creating sustainable alternatives to conventional, non-degradable plastics. |

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Green Synthesis Routes

Traditional chemical esterification often relies on harsh conditions, such as high temperatures and strong acid catalysts, which are neither energy-efficient nor environmentally benign. scielo.br The future of producing Tetradecanoic acid, 1,4-butanediyl ester lies in the adoption of green chemistry principles.

A primary focus is the use of enzymatic catalysis, particularly with lipases, which can perform esterification under mild conditions. scielo.brnih.gov Solvent-free systems using immobilized lipases are especially promising, as they offer numerous economic and environmental benefits, including catalyst reusability and simplified product purification. rsc.orgcsic.es Research into novel reaction media, such as ionic liquids or supercritical fluids, could further enhance reaction rates and yields. researchgate.net Additionally, innovative energy sources like microwave irradiation are being explored to accelerate enzyme-catalyzed reactions, potentially shortening synthesis times significantly. researchgate.net

| Synthesis Method | Description | Advantages | Research Focus |

|---|---|---|---|

| Enzymatic Esterification | Uses lipases as biocatalysts to synthesize the ester from tetradecanoic acid and 1,4-butanediol (B3395766). | Mild reaction conditions, high specificity, reduced byproducts, environmentally friendly. scielo.br | Discovering novel lipases, process optimization, use of immobilized enzymes for continuous production. rsc.org |

| Solvent-Free Synthesis | Conducts the reaction without organic solvents, often using one of the reactants in excess as the medium. | Reduces chemical waste, simplifies purification, lowers costs, enhances sustainability. csic.es | Investigating reaction kinetics and thermodynamics in complex, multi-phase systems. rsc.org |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction mixture, accelerating the rate of esterification. | Drastically reduced reaction times, improved energy efficiency. researchgate.net | Combining with enzymatic catalysis for rapid, green synthesis. |

| Cascade Reactions | A multi-step process where the product of one reaction becomes the substrate for the next, performed in a single pot. | High process efficiency, use of crude starting materials (e.g., oils) to generate fatty acids in situ for esterification. csic.es | Designing efficient enzyme cascades for converting raw biomass or waste oils into the target ester. |

Unraveling Complex Metabolic Pathways in Model Biological Systems

Understanding how this compound is metabolized is crucial for assessing its biocompatibility and environmental impact. It is presumed that, like other fatty acid esters, its primary metabolic route involves enzymatic hydrolysis. In biological systems, esterase and lipase (B570770) enzymes would cleave the two ester bonds, releasing tetradecanoic acid (myristic acid) and 1,4-butanediol.

Future research should focus on identifying the specific enzymes responsible for this hydrolysis in various organisms, from soil microbes to mammalian systems. Following hydrolysis, the metabolic fates of the constituent parts are relatively well-known.

Tetradecanoic Acid: This saturated fatty acid would enter the beta-oxidation pathway within the mitochondria to be broken down into acetyl-CoA, which then enters the citric acid cycle for energy production. wikipedia.org

1,4-Butanediol: This diol can be oxidized to succinic acid, another intermediate of the citric acid cycle.

Investigating the complete metabolic flux and identifying any potential intermediate metabolites or alternative pathways, especially in microorganisms, will be essential. researchgate.net Studies in model organisms could clarify the rate of breakdown and whether the ester itself has any unique biological activity before it is hydrolyzed. nih.gov

Exploration of Advanced Analytical Techniques for High-Throughput Screening

The detection and quantification of this compound in complex mixtures, such as biological samples or industrial process streams, requires sophisticated analytical methods. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the cornerstone techniques for this purpose. nih.govresearchgate.net Future work should aim to develop optimized LC-MS/MS methods that can distinguish the target diester from other isomeric and structurally related lipids with high sensitivity and accuracy. nih.gov

For screening large libraries of enzyme variants or microbial strains for ester production or degradation, high-throughput screening (HTS) assays are indispensable. Current HTS methods for esterase activity often use synthetic chromogenic or fluorogenic substrates. nih.govnih.gov A key research avenue is the development of specific HTS assays tailored to long-chain diesters like this compound. This could involve:

Coupled Enzyme Assays: Where the release of 1,4-butanediol is linked to a detectable colorimetric or fluorescent signal via subsequent enzymatic reactions. researchgate.net

pH-Indicator Assays: Monitoring the pH decrease as tetradecanoic acid is released during hydrolysis. researchgate.net

Direct MS-Based Screening: Using advanced mass spectrometry to rapidly analyze samples in microtiter plates without the need for chromogenic labels.

| Technique | Application | Future Exploration |

|---|---|---|

| GC-MS | Quantification and structural confirmation of the ester, often after derivatization. researchgate.net | Development of faster GC methods and more sensitive mass analyzers for trace detection. |

| LC-MS/MS | Highly sensitive detection and quantification in complex biological matrices without derivatization. nih.gov | Creating robust methods for isomer separation and building MS/MS spectral libraries for confident identification. nih.gov |

| Fluorescence-Based HTS | Rapid screening of enzyme libraries for esterase activity using surrogate substrates. nih.gov | Designing novel fluorogenic substrates that more closely mimic the structure of the target diester. |

| Colorimetric HTS | High-throughput quantification of ester hydrolysis by monitoring pH changes or through coupled enzyme reactions. nih.govresearchgate.net | Adapting assays to work with insoluble substrates and minimizing interference from sample matrices. |

Design and Engineering of Next-Generation Biocatalysts for Esterification Reactions

Lipases are the workhorses of enzymatic ester synthesis, but natural enzymes are not always perfectly suited for industrial applications. nih.govmdpi.com The design and engineering of next-generation biocatalysts for the specific synthesis of this compound is a promising research frontier. Techniques such as rational design and directed evolution can be employed to improve lipase properties. mdpi.com

Key engineering goals include:

Enhanced Thermostability: To allow reactions at higher temperatures, which can improve substrate solubility and reaction rates.

Improved Solvent Tolerance: To maintain high activity in non-aqueous environments required for ester synthesis.

Substrate Specificity: Modifying the enzyme's active site to favor the binding of tetradecanoic acid and 1,4-butanediol over other potential substrates, leading to higher product purity.

Immobilization: Developing advanced immobilization techniques to enhance enzyme stability and reusability is critical for creating cost-effective industrial processes. mdpi.comnih.gov Covalent attachment or entrapment on novel supports like magnetic nanoparticles or nanofibrous materials can lead to robust biocatalysts for continuous flow reactors. mdpi.com

Computational Design and Prediction of Ester-Based Chemical Systems

Computational chemistry and bioinformatics offer powerful tools to accelerate research and development related to this compound. Molecular modeling can provide deep insights into the interactions between the ester and the active site of a lipase, guiding protein engineering efforts. mdpi.com

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physicochemical properties (e.g., viscosity, melting point) and biological activities (e.g., biodegradability, potential toxicity) of this and related esters. nih.govresearchgate.net Such predictive models reduce the need for extensive experimental work by allowing for in silico screening of large numbers of virtual compounds. This computational-first approach can be used to:

Predict the performance of the ester as a lubricant, plasticizer, or phase-change material.

Estimate its environmental fate and potential for bioaccumulation.

Guide the design of new esters with optimized properties by systematically modifying the fatty acid or alcohol components.

Investigation of Environmental Biogeochemical Cycling

As a synthetic compound, understanding the environmental fate of this compound is essential for its sustainable application. It is expected to be biodegradable, as many synthetic esters derived from natural feedstocks are readily broken down by environmental microorganisms. researchgate.netlube-media.comzslubes.com

Future research should focus on:

Identifying Microbial Consortia: Isolating and characterizing the specific bacteria and fungi from soil and aquatic environments that are capable of degrading this diester.

Determining Degradation Pathways: Elucidating the metabolic pathways used by these microorganisms, confirming that the degradation process is complete and does not lead to the formation of persistent or toxic intermediates. mdpi.comnih.govnih.gov

Measuring Biodegradation Rates: Quantifying the rate of degradation under various environmental conditions (e.g., temperature, pH, oxygen availability) to model its persistence in different ecosystems.

This research will help to establish the compound's environmental profile and ensure that its use is aligned with principles of sustainability and green chemistry.

Q & A

Q. What experimental methods are recommended for synthesizing Tetradecanoic acid, 1,4-butanediyl ester with high purity?

To synthesize this compound (C₃₆H₇₀O₄), a two-step esterification approach is typically employed:

Direct esterification : React 1,4-butanediol with tetradecanoic acid (myristic acid) using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.

Purification : Distillation under reduced pressure or column chromatography (e.g., silica gel with hexane/ethyl acetate) to isolate the diester.

Q. Which spectroscopic techniques are optimal for structural confirmation of this diester?

A multi-technique approach is critical:

- NMR :

- ¹H NMR : Peaks at δ 1.25 ppm (CH₂ groups in the fatty acid chain), δ 4.10–4.30 ppm (ester-linked –O–CH₂– groups), and δ 2.30 ppm (ester carbonyl-adjacent CH₂).

- ¹³C NMR : Signals at δ 173–174 ppm (ester carbonyl carbons) and δ 64–70 ppm (oxygenated methylene carbons from 1,4-butanediyl).

- FT-IR : Strong absorbance at ~1740 cm⁻¹ (C=O stretch) and 1170–1240 cm⁻¹ (C–O ester bonds).

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ at m/z 567.5297) and fragmentation patterns .

Advanced Research Questions

Q. How do through-bond interactions influence the electronic properties of this compound?

The 1,4-butanediyl linker facilitates through-bond coupling between the ester carbonyl groups, altering the compound’s electronic ground state. This effect can be studied via:

- UV-Vis spectroscopy : Compare absorption spectra with analogous esters (e.g., 1,2-ethanediyl esters) to identify conjugation-induced shifts.

- DFT calculations : Model electron density distribution to predict reactivity (e.g., susceptibility to hydrolysis).

- Fluorescence quenching experiments : Probe intramolecular interactions using fluorophore-tagged derivatives .

Q. How can isotopic labeling resolve contradictions in metabolic or degradation studies of this diester?

Deuterated analogs (e.g., Tetradecanoic acid-d₃, 1,4-butanediyl ester) enable precise tracking:

Q. What strategies mitigate thermal degradation during thermal analysis of this diester?

To assess thermal stability (e.g., for polymer applications):

- TGA/DSC : Perform under inert gas (N₂) with controlled heating rates (5–10°C/min).

- Pyrolysis-GC-MS : Identify degradation products (e.g., tetradecanoic acid, 1,4-butanediol) and optimize processing temperatures.

- Additive stabilization : Incorporate antioxidants (e.g., BHT) to suppress radical-mediated decomposition .

Methodological Considerations

Q. How to optimize solvent systems for crystallizing this compound?

- Screening : Test binary mixtures (e.g., acetone/water, ethanol/hexane) to balance solubility and polarity.

- Slow evaporation : Use saturated solutions at 4°C for controlled crystal growth.

- XRD validation : Compare experimental diffraction patterns with predicted crystal structures from computational modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.